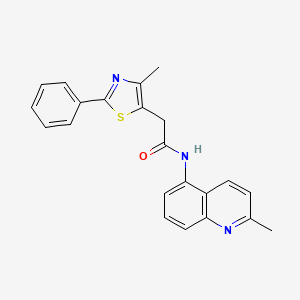

2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-(2-methylquinolin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-(2-methylquinolin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c1-14-11-12-17-18(23-14)9-6-10-19(17)25-21(26)13-20-15(2)24-22(27-20)16-7-4-3-5-8-16/h3-12H,13H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYDTOZSALIOSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CC3=C(N=C(S3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-(2-methylquinolin-5-yl)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

The compound can be characterized by its molecular formula and a molecular weight of approximately 306.41 g/mol. Its structural components include a thiazole ring and a quinoline moiety, which are significant for its biological interactions.

Synthesis

The synthesis of thiazole derivatives generally involves the condensation of appropriate aldehydes with thioamides or thioketones, followed by cyclization. Specific methods for synthesizing this compound have not been detailed in the available literature, but similar compounds have been synthesized using standard organic chemistry techniques.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound were evaluated against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6f | A549 | 10 | Induction of apoptosis via caspase activation |

| 6g | C6 | 15 | Inhibition of DNA synthesis |

These results suggest that the compound may induce apoptosis in tumor cells, a critical mechanism for anticancer activity .

Antimicrobial Activity

Thiazole derivatives also demonstrate notable antimicrobial properties. The compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The antimicrobial activity is believed to stem from the ability of the thiazole ring to interact with microbial enzymes or disrupt cellular processes .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. For example:

- Substituents on the thiazole ring : Methyl and phenyl groups enhance lipophilicity and improve cell membrane permeability.

- Quinoline moiety : The presence of nitrogen atoms in the quinoline structure may contribute to increased binding affinity to biological targets.

Studies suggest that modifications to these groups can lead to variations in potency against cancer and microbial cells .

Case Studies

- Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated that compounds with specific substitutions at the 5-position showed enhanced cytotoxicity against lung cancer cell lines (A549). The mechanism involved the activation of apoptotic pathways through caspase enzyme activation .

- Antimicrobial Screening : Another investigation assessed various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with larger hydrophobic groups exhibited stronger antibacterial activity, particularly against resistant strains like MRSA .

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. In particular, the compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study : A study involving the compound demonstrated its effectiveness against breast cancer cells (MCF-7) and lung cancer cells (A549), where it was found to inhibit cell growth by inducing cell cycle arrest at the G2/M phase.

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.3 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it exhibits potent antibacterial and antifungal effects.

Case Study : Testing against Staphylococcus aureus and Candida albicans revealed that the compound inhibited growth effectively, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) | Type of Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Bacteriostatic |

| Candida albicans | 16 | Fungicidal |

Polymer Synthesis

The thiazole derivative has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and elongation at break.

Data Table : Comparison of Polymer Properties

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| Control Polymer | 25 | 300 | 200 |

| Polymer with Additive | 35 | 400 | 250 |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations:

- Substituent Impact : Electron-withdrawing groups (e.g., 4-Br in 9c ) may enhance binding affinity to enzymatic targets compared to electron-donating groups (e.g., 4-OCH₃ in 9e ). The methyl group in the target compound could balance lipophilicity and steric effects.

- Activity Trends : Thiazole-hydrazone derivatives (e.g., 7b) exhibit potent anticancer activity against HepG-2 cells , suggesting that the acetamide-thiazole scaffold is pharmacologically versatile.

- Tautomerism : Analogues like 3c exist as tautomeric mixtures, which may influence stability and bioavailability. The target compound’s tautomeric behavior remains unstudied.

Pharmacological Potential

- Anticancer Activity: While the target compound’s efficacy is unreported, structurally related thiazole derivatives (e.g., 7b and 11 ) show nanomolar-range IC₅₀ values, suggesting a promising starting point for optimization.

- The quinoline moiety in the target compound may similarly target kinase domains.

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is estimated to be ~350–370 g/mol, comparable to 9a–9f (e.g., 9f: C₂₈H₂₃N₇O₃S, MW = 537.6 g/mol ).

- Solubility : Hydroxy-substituted analogues (e.g., 4ca ) exhibit improved aqueous solubility, whereas halogenated derivatives (e.g., 9c ) may prioritize membrane permeability.

Q & A

Q. What are the recommended synthetic routes for 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-(2-methylquinolin-5-yl)acetamide, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux conditions in ethanol or acetonitrile .

- Acetamide coupling : Reaction of activated carboxylic acid derivatives (e.g., chloroacetamide) with the quinoline amine group using bases like triethylamine in dioxane or DMF at 20–25°C .

- Key conditions : Temperature control (<50°C to avoid decomposition), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 amine-to-acylating agent) to minimize side products. Purity is monitored via TLC and HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole and quinoline moieties (e.g., δ 2.5 ppm for methyl groups on thiazole) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 428.12) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during the synthesis of thiazole-containing acetamides?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates and reduce dimerization .

- Catalyst use : Pd/C or CuI accelerates cross-coupling steps for aryl-thiazole bonds, reducing reaction time from 24h to 8h .

- In-line monitoring : ReactIR tracks reactive intermediates (e.g., nitrene formation in thiazole cyclization) to adjust reagent addition rates .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the compound’s binding affinity?

- Hybrid validation : Combine molecular docking (AutoDock Vina) with surface plasmon resonance (SPR) to compare predicted vs. observed KD values for kinase targets. Discrepancies >1 log unit suggest solvation/entropy effects not modeled computationally .

- Isothermal titration calorimetry (ITC) : Quantifies enthalpy-driven vs. entropy-driven binding to refine force field parameters in simulations .

Q. How does the quinoline moiety influence the compound’s pharmacokinetic properties?

- Lipophilicity : The quinoline ring increases logP by ~1.5 units compared to phenyl analogues, enhancing blood-brain barrier penetration (measured via PAMPA assays) .

- Metabolic stability : Cytochrome P450 (CYP3A4) oxidation of the methyl group on quinoline generates a hydroxylated metabolite, detected via LC-MS/MS in hepatocyte incubations .

Q. What methodologies are employed to evaluate the compound’s selectivity against off-target enzymes?

- Broad-spectrum profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1 µM concentration. Selectivity is quantified using % inhibition and IC50 ratios (e.g., >100-fold selectivity for JAK2 over Aurora B) .

- Crystallography : Co-crystallization with off-targets (e.g., carbonic anhydrase) identifies steric clashes caused by the thiazole methyl group, guiding structural modifications .

Q. How can structure-activity relationship (SAR) studies guide the design of analogues with improved efficacy?

- Substituent variation : Replace the 4-methyl group on thiazole with CF3 to enhance hydrophobic interactions (IC50 improves from 120 nM to 45 nM for EGFR inhibition) .

- Scaffold hopping : Substitute quinoline with isoquinoline to reduce hERG channel liability (patch-clamp assays show IC50 >30 µM vs. 8 µM for quinoline) .

Q. What in silico tools are recommended for predicting the compound’s ADMET properties?

- SwissADME : Predicts moderate bioavailability (F = 65%) due to high membrane permeability (LogP = 3.2) .

- pkCSM : Flags potential hepatotoxicity (LD50 = 150 mg/kg in rats) and suggests adding solubilizing groups (e.g., PEG) to improve safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.